The compound has been identified with various identifiers including the CAS number 88372-47-8 and is categorized primarily as an impurity reference material in pharmaceutical contexts. It is associated with cardiac drugs and beta blockers due to its structural similarity to compounds used in treating hypertension . The molecular formula of this compound is , with a molecular weight of approximately 467.00 g/mol .
The synthesis of 1H-1-benzazepine-1-acetic acid typically involves several steps that may include:
The specific conditions (temperature, solvents, catalysts) can vary based on the synthetic route chosen but typically require careful optimization to ensure high yield and purity.
The chemical reactivity of 1H-1-benzazepine-1-acetic acid can involve:
These reactions are essential for modifying the compound for various applications or improving its pharmacological profile.
Key physical and chemical properties include:
These properties are crucial for understanding how the compound behaves under different conditions and how it can be utilized in various applications.
The primary applications of 1H-1-benzazepine-1-acetic acid include:
The 1H-1-benzazepine scaffold emerged in the late 20th century as a strategically valuable pharmacophore in peptidomimetic drug design, particularly for cardiovascular and central nervous system targets. The specific compound 1H-1-Benzazepine-1-acetic acid, 3-amino-2,3,4,5-tetrahydro-2-oxo- (CAS: 88372-47-8) gained prominence in the 1980s-1990s as a key intermediate in the development of vasopressin and renin inhibitors. Its historical significance lies in the structural departure from prevalent peptide-based inhibitors, offering enhanced metabolic stability while retaining high affinity for enzymatic targets. The benzazepine core addressed the conformational limitations of smaller heterocycles by providing a constrained seven-membered ring capable of mimicking peptide turn structures, positioning it as a privileged scaffold in rational drug design [1] [6].
The molecular architecture features a fused bicyclic system comprising:
Table 1: Core Molecular Descriptors of 1H-1-Benzazepine-1-acetic acid, 3-amino-2,3,4,5-tetrahydro-2-oxo-
Molecular Property | Specification |
---|---|
CAS Registry Number | 88372-47-8 |
Molecular Formula | C₁₂H₁₄N₂O₃ |
Molecular Weight | 234.25 g/mol |
Purity (Commercial) | >95% (HPLC) |
Storage Conditions | -20°C |
Critical Substituents | 2-Oxo, 3-Amino, Acetic acid |
This configuration creates a chiral center at C3, with the (S)-enantiomer demonstrating superior biological activity in inhibitor applications. The molecular weight of 234.25 positions it within the "lead-like" space, facilitating further derivatization while maintaining favorable physicochemical properties [1] [2].
The intense research focus on this benzazepine derivative stems from its tripartite pharmacophore that enables simultaneous engagement with multiple binding domains in enzyme targets:
This configuration has been hypothesized to target zinc-dependent metalloproteases and aspartyl proteases, particularly within the renin-angiotensin-aldosterone system (RAAS). The molecular framework enables structural optimization at three key positions: (1) esterification/acylation of the acetic acid carboxyl, (2) modification of the 3-amino group, and (3) substitution on the benzo-fused ring system. The commercial availability of building blocks like the ethyl ester (CAS 86499-52-7) and tert-butyl ester (CAS 98626-45-0) facilitates rapid analog synthesis for structure-activity relationship studies [3] [4] [8].
Despite decades of research, significant knowledge gaps persist:
Table 2: Key Derivatives and Research Applications
Derivative | CAS Number | Molecular Formula | Molecular Weight | Primary Research Application |
---|---|---|---|---|
Free Acid | 88372-47-8 | C₁₂H₁₄N₂O₃ | 234.25 | Core pharmacophore studies |
Ethyl Ester | 86499-52-7 | C₁₄H₁₈N₂O₃ | 262.30 | Prodrug development |
tert-Butyl Ester | 98626-45-0 | C₁₆H₂₂N₂O₃ | 290.36 | Peptide coupling intermediate |
Phenyl Methyl Ester | 103412-68-6 | C₁₉H₂₀N₂O₃ | 324.37 | Structure-activity relationship |
This analysis aims to provide a comprehensive structural taxonomy of the benzazepine core and its derivatives, establishing structure-property relationships critical to medicinal chemistry applications. Specific objectives include:
The scope encompasses the core compound (CAS 88372-47-8) and its direct synthetic precursors (ethyl ester CAS 86499-52-7; tert-butyl ester CAS 98626-45-0), focusing on their roles as versatile intermediates for pharmaceutical development. The analysis explicitly excludes clinical applications, safety profiles, and dosage considerations to maintain focus on chemical and structural attributes [1] [2] [3].
Table 3: Commercial Availability of Key Derivatives for Research
Derivative | Catalog Number | Pack Size | Approximate Price | Supplier |
---|---|---|---|---|
(S)-3-Amino-...-acetic Acid | TRC-A629720 | Neat | Custom quote | LGC Standards |
(S)-Ethyl Ester | sc-480032 | 100 mg | $430 | Santa Cruz Biotechnology |
(S)-Ethyl Ester | A609155 | 100 mg | $195 | TRC |
(S)-Ethyl Ester | A609155 | 1 g | $1540 | TRC |
3-Amino-...tert-butyl Ester | ACM98626450 | Custom | Custom quote | Alfa Chemistry |
The significant price variance for ethyl ester derivatives (e.g., $195-$2085 per 100-250mg) reflects both enantiomeric purity differences and supplier-specific purification standards. This economic landscape directly impacts structure-activity relationship studies, particularly for academic research groups [2] [6] [8].
CAS No.: 1467093-03-3
CAS No.: 172886-23-6
CAS No.: 22138-53-0
CAS No.: 18772-36-6
CAS No.: 126622-38-6
CAS No.: 94087-41-9